Cinacalcet

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 9.2X10-2 mg/L at 25 °C /Estimated/

5.59e-05 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Cinacalcet, a calcimimetic medication, has established itself as a cornerstone treatment for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease []. However, scientific research is actively exploring its potential applications beyond this established use. Here's a breakdown of some exciting research areas involving Cinacalcet:

Cinacalcet and Dialysis Efficiency

Studies are investigating whether Cinacalcet can improve the efficiency of dialysis by influencing calcium and phosphate homeostasis. The rationale lies in Cinacalcet's ability to suppress parathyroid hormone (PTH) secretion, potentially leading to better control of these electrolytes during dialysis. This could translate to improved patient outcomes and potentially reduced dialysis treatment burden.

Cinacalcet and Bone Health

Secondary hyperparathyroidism is associated with increased bone turnover and risk of fractures. Research is evaluating the potential of Cinacalcet to improve bone health in patients with chronic kidney disease. Studies are examining its effect on bone mineral density and fracture risk, aiming to determine if Cinacalcet offers additional benefits beyond controlling PTH levels [].

Cinacalcet is a medication primarily used to treat conditions related to abnormal parathyroid hormone levels, specifically secondary hyperparathyroidism in patients with chronic kidney disease who are undergoing dialysis. It is also indicated for primary hyperparathyroidism and parathyroid carcinoma. The drug functions as a calcimimetic, meaning it mimics the action of calcium on tissues by allosterically activating the calcium-sensing receptor (CaSR) located on the parathyroid gland's chief cells. This activation increases the sensitivity of these receptors to extracellular calcium, leading to reduced secretion of parathyroid hormone and consequently lowering serum calcium levels .

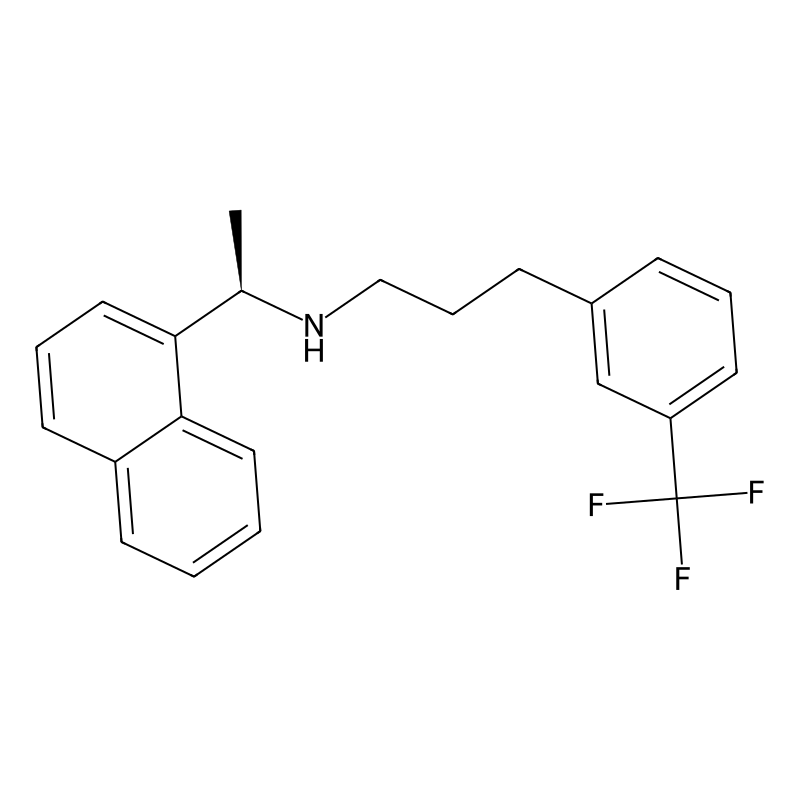

The chemical structure of cinacalcet is represented by the formula C22H22F3N, with a molar mass of approximately 357.42 g/mol. Its IUPAC name is (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane amine .

Cinacalcet acts as a calcimimetic, mimicking the action of calcium on the CaSRs located on the parathyroid gland's chief cells []. By activating the CaSR, Cinacalcet deceives the cells into believing there's sufficient calcium in the bloodstream, leading to a decrease in PTH secretion []. This reduction in PTH levels helps regulate calcium and phosphorus levels in the blood, particularly beneficial for CKD patients where impaired kidney function disrupts calcium homeostasis.

Cinacalcet's biological activity is centered on its role as a calcimimetic agent. By enhancing the sensitivity of calcium-sensing receptors, cinacalcet effectively reduces parathyroid hormone levels, leading to decreased calcium and phosphorus concentrations in the blood. This mechanism is particularly beneficial for patients with chronic kidney disease, where elevated parathyroid hormone levels can lead to bone deterioration and other complications . Common side effects include nausea, vomiting, and diarrhea, with more severe reactions such as seizures occurring in rare cases .

The synthesis of cinacalcet involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. While detailed synthetic routes are proprietary and not always publicly disclosed, the general approach includes:

- Formation of the naphthalene moiety: This may involve classic organic synthesis techniques such as Friedel-Crafts acylation.

- Introduction of trifluoromethyl groups: This can be achieved through electrophilic fluorination methods.

- Final assembly: Coupling reactions to form the amine linkage that connects the naphthalene structure to the propyl chain.

These processes are conducted under controlled conditions to ensure high yield and purity of the final product .

Cinacalcet is primarily applied in:

- Secondary hyperparathyroidism: Particularly in patients with chronic kidney disease on dialysis.

- Primary hyperparathyroidism: In patients who are not candidates for surgery.

- Parathyroid carcinoma: To manage elevated calcium levels associated with this condition.

The drug can be used alone or in combination with other treatments such as bisphosphonates to further reduce calcium resorption from bones .

Cinacalcet has notable interactions with various drugs due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. It acts as a strong inhibitor of CYP2D6, which can lead to increased plasma levels of drugs metabolized by this enzyme. Caution is advised when co-administering cinacalcet with other medications that may be affected by these metabolic pathways . Additionally, dietary factors such as grapefruit juice can influence cinacalcet metabolism and efficacy .

Several compounds share similarities with cinacalcet in terms of their mechanism or therapeutic application:

| Compound Name | Mechanism | Indications | Unique Features |

|---|---|---|---|

| Etelcalcet | Calcimimetic | Secondary hyperparathyroidism | More selective for CaSR |

| Abaloparatide | Parathyroid hormone analog | Osteoporosis | Stimulates bone formation |

| Paricalcitol | Vitamin D analog | Secondary hyperparathyroidism | Directly influences calcium metabolism |

| Dexamethasone | Corticosteroid | Various inflammatory conditions | Anti-inflammatory properties |

Cinacalcet's uniqueness lies in its specific action on calcium-sensing receptors and its role in managing parathyroid hormone levels without directly supplying calcium or vitamin D .

Traditional Synthetic Routes and Key Intermediates

Early industrial preparation of Cinacalcet hydrochloride centred on converting commercially available 3-(trifluoromethyl)cinnamic acid into the final amine through hydrogenation, amide formation and chemoselective reduction.

Oliver Richard Thiel and co-workers disclosed a concise three-step sequence that begins with catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid to the corresponding propionic acid, proceeds to solvent-free thermal amidation with (R)-1-(1-naphthyl)ethylamine, and concludes with borane-mediated reduction of the amide to the target amine; the overall isolated yield reached eighty-five per cent with a single purification step [1].

A European patent subsequently adapted the same building blocks but relied on sodium borohydride–boron trifluoride reduction, thereby eliminating pyrophoric borane gas, while maintaining high stereochemical integrity of the (R) centre [2].

An alternative “Forster reaction” route condensed (R)-1-(1-naphthyl)ethylamine with benzaldehyde, alkylated the imine with 1-(3-halopropyl)-3-(trifluoromethyl)benzene and hydrolysed the intermediate in a single vessel; this telescoped approach delivered Cinacalcet hydrochloride in roughly sixty per cent yield on pilot scale without chromatographic purification [3].

| Traditional route | Key bond-forming step | Number of isolated steps | Overall isolated yield | Principal intermediates |

|---|---|---|---|---|

| Hydrogenation–amidation–borane reduction (Thiel 2008) | Borane reduction of chiral amide | 1 isolation | 85% [1] | 3-(3-trifluoromethyl)propionic acid; chiral amide |

| Sodium borohydride route (EP 1990333) | Sodium borohydride–boron trifluoride reduction | 2 isolations | 80% (patent example) [2] | Same as above |

| One-pot Forster process (Shinde 2011) | Imine alkylation under Forster conditions | 1 isolation | 60% [3] | Schiff base; benzylic iminium salt |

Novel Catalytic Approaches in Asymmetric Synthesis

Search for shorter, greener and more stereocontrolled routes has produced several catalytic strategies.

Veera Reddy Arava achieved regio-selective N-alkylation of an (R)-tert-butyl-sulfinamide derived from 1-acetyl-naphthalene. Lithium bis(trimethylsilyl)amide deprotonation followed by reaction with 1-(3-iodopropyl)-3-(trifluoromethyl)benzene gave the C–N bond in seventy-two per cent yield; subsequent deprotection furnished Cinacalcet hydrochloride in ninety-one per cent yield and ninety-nine point nine per cent enantiomeric purity without cryogenic chemistry [4].

A large-scale carbon–carbon coupling that replaces palladium with inexpensive iron acetyl-acetonate has been reported. The method cross-couples benzotrifluoride magnesium bromide with N-chloropropene naphthylethylamine to assemble the carbon backbone directly, shortening the sequence and avoiding precious metals [5].

Chemo-enzymatic blueprints have also emerged. Transaminase-catalysed amination of 1-acetonaphthone delivers enantiopure (R)-1-(1-naphthyl)ethylamine, which can be alkylated in one step to afford Cinacalcet; the biocatalytic phase runs in aqueous medium, and the two-step sequence gives fifty per cent overall yield at laboratory scale with complete stereocontrol [6].

Recent cobalt-catalysed enantioselective Negishi coupling provides an alternative carbon–carbon union while maintaining ninety-seven per cent enantiomeric excess and kilogram-per-batch scalability [7].

| Catalytic platform | Key catalyst | Step economy | Enantiomeric outcome | Notable advantages |

|---|---|---|---|---|

| Sulfinamide N-alkylation [4] | Lithium bis(trimethylsilyl)amide / sulfinamide chiral auxiliary | 5 isolated steps | > 99% (R) | No chromatographic resolution; room-temperature alkylation |

| Iron-mediated cross coupling [5] | Iron acetyl-acetonate with N-methyl-pyrrolidone ligand | 4 isolated steps | Stereochemistry set by chiral amine | Precious-metal-free; compatible with Grignard reagent |

| Biocatalytic transaminase route [6] | ω-Transaminase and ketoreductase enzymes | 2 isolated steps | > 99% (R) | Aqueous, low-temperature, co-immobilised cofactors |

| Cobalt-catalysed Negishi coupling [7] | Cobalt–chiral phosphine complex | 3 isolated steps | 97% (R) | High turnover, scalable to pilot plant |

Process Optimisation for Industrial-Scale Production

Scale-up studies revealed that mechanical variables can influence impurity formation more than stoichiometry. During one-pot imine alkylation, reducing the agitation tip speed from two-point seven metres per second to one-point nine metres per second suppressed iminium hydrolysis and raised the isolated yield from forty to seventy per cent [8].

Solvent choice likewise governs selectivity. Thiel’s hydrogenation step gives rapid conversion in methanol but suffers esterification; switching to toluene eliminates alkyl esters and permits direct telescoping into amidation without intermediate isolation [1].

Supply-chain sustainability has been addressed by replacing acrylate-based syntheses of 3-(3-trifluoromethyl)propanal with a palladium-catalysed Mizoroki–Heck coupling of 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by catalytic hydrogenation. Microwave heating shortens the coupling to thirty minutes, and recycling the palladium on alumina cuts precious-metal residues to under five parts per million [9].

Continuous processing has been piloted for the borane reduction: feeding a diglyme–tetrahydrofuran solution of the amide into an in-line sodium borohydride–boron trifluoride generator halves reaction time and consistently limits naphthalene hydrogenation by-products to below one-tenth of one per cent [1].

Quality Control Parameters in Pharmaceutical Synthesis

Regulatory assessment of Cinacalcet hydrochloride lists drying, milling, micronisation, blending and sifting as critical manufacturing steps; each is controlled through in-process particle-size and density checks to safeguard blend homogeneity [10].

Finished-product testing follows international council for harmonisation guidelines and typically includes the attributes summarised below.

| Critical quality attribute | Typical specification range | Analytical technique | Rationale |

|---|---|---|---|

| Enantiomeric purity | not less than ninety-nine per cent (R) enantiomer | Chiral high performance liquid chromatography [10] | Ensures pharmacodynamic potency and consistent receptor affinity |

| Related substances | not more than half of one per cent each; one per cent total | Gradient high performance liquid chromatography with ultraviolet detection [10] | Controls route-specific impurities such as des-fluoro analogues [4] |

| Residual solvents | below international council for harmonisation Class II limits; toluene < 890 ppm | Head-space gas chromatography [10] | Verifies removal of toxic solvents used in hydrogenation and reduction |

| Polymorphic form | Form I only | X-ray powder diffraction [10] | Guarantees consistent solubility and tableting performance |

| Water content | not more than one per cent by weight | Karl Fischer titration [10] | Prevents amine–borane complexation and maintains tablet hardness |

Inter-batch reproducibility is further supported by real-time release testing of dissolution in phosphate buffer, with a target of not less than eighty-five per cent release at thirty minutes, mirroring the reference product profile [10]. Robustness studies confirm that minor variations in compression force or film-coating weight gain do not influence dissolution, assay or impurity levels within shelf-life specifications.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 6.8 /Estimated/

6.5

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

FDA Label

Secondary hyperparathyroidism AdultsTreatment of secondary hyperparathyroidism (HPT) in adult patients with end-stage renal disease (ESRD) on maintenance dialysis therapy. Paediatric populationTreatment of secondary hyperparathyroidism (HPT) in children aged 3 years and older with end-stage renal disease (ESRD) on maintenance dialysis therapy in whom secondary HPT is not adequately controlled with standard of care therapy (see section 4. 4). Cinacalcet Accordpharma may be used as part of a therapeutic regimen including phosphate binders and/or Vitamin D sterols, as appropriate (see section 5. 1). Parathyroid carcinoma and primary hyperparathyroidism in adultsReduction of hypercalcaemia in adult patients with: parathyroid carcinoma. primary HPT for whom parathyroidectomy would be indicated on the basis of serum calcium levels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated.

Treatment of secondary hyperparathyroidism (HPT) in patients with end-stage renal disease (ESRD) on maintenance dialysis therapy. Cinacalcet Mylan may be used as part of a therapeutic regimen including phosphate binders and/or vitamin D sterols, as appropriate. Reduction of hypercalcaemia in patients with: parathyroid carcinomaprimary HPT for whom parathyroidectomywould be indicated on the basis of serum calcium levels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated. Â

Secondary hyperparathyroidism AdultsTreatment of secondary hyperparathyroidism (HPT) in adult patients with end stage renal disease (ESRD) on maintenance dialysis therapy. Paediatric populationTreatment of secondary hyperparathyroidism (HPT) in children aged 3 years and older with end stage renal disease (ESRD) on maintenance dialysis therapy in whom secondary HPT is not adequately controlled with standard of care therapy. Mimpara may be used as part of a therapeutic regimen including phosphate binders and/or Vitamin D sterols, as appropriate. Parathyroid carcinoma and primary hyperparathyroidism in adults. Reduction of hypercalcaemia in adult patients with: parathyroid carcinoma; primary HPT for whom parathyroidectomy would be indicated on the basis of serum calcium levels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated.

Treatment of secondary hyperparathyroidism (HPT) in patients with end-stage renal disease (ESRD) on maintenance dialysis therapy. Mimpara may be used as part of a therapeutic regimen including phosphate binders and/or Vitamin D sterols, as appropriate (see section 5. 1). Reduction of hypercalcaemia in patients with: -parathyroid carcinoma. - primary HPT for whom parathyroidectomy would be indicated on the basis of serum calciumlevels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated.

Therapeutic Uses

Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. /Included in US product labeling/

Cinacalcet is used for the treatment of secondary hyperparathyroidism associated with chronic renal disease in patients who are undergoing hemodialysis or peritoneal dialysis; safety and efficacy in patients who are not undergoing dialysis have not been established. Cinacalcet may be used alone or in conjunction with vitamin D analogs and/or phosphate binders.

Pharmacology

MeSH Pharmacological Classification

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins

H05 - Calcium homeostasis

H05B - Anti-parathyroid agents

H05BX - Other anti-parathyroid agents

H05BX01 - Cinacalcet

Mechanism of Action

Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations.

Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels.

Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

Calcium-sensing

CASR [HSA:846] [KO:K04612]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Cinacalcet is metabolized by multiple enzymes, primarily CYP3A4, CYP2D6 and CYP1A2. Renal excretion of metabolites was the primary route of elimination of radioactivity.

1000 L

The metabolism and disposition of calcimimetic agent cinacalcet HCl was examined after a single oral administration to mice, rats, monkeys, and human volunteers. In all species examined, cinacalcet was well absorbed, with greater than 74% oral bioavailability of cinacalcet-derived radioactivity in monkeys and humans. In rats, cinacalcet-derived radioactivity was widely distributed into most tissues, with no marked gender-related differences. In all animal models examined, radioactivity was excreted rapidly via both hepatobiliary and urinary routes. In humans, radioactivity was cleared primarily via the urinary route (80%), with 17% excreted in the feces. Cinacalcet was not detected in the urine in humans. ...

After absorption, cinacalcet concentrations decline in a biphasic fashion with a terminal half life of 30 to 40 hours. Renal excretion of metabolites was the primary route of elimination of radioactivity. Approximately 80% of the dose was recovered in the urine and 15% in the feces.

Steady-state drug levels are achieved within 7 days. The mean accumulation ratio is approximately 2 with once-daily oral administration. The median accumulation ratio is approximately 2 to 5 with twice-daily oral administration. The AUC and Cmax of cinacalcet increase proportionally over the dose range of 30 to 180 mg once daily. The pharmacokinetic profile of cinacalcet does not change over time with once-daily dosing of 30 to 180 mg. The volume of distribution is high (approximately 1000 L), indicating extensive distribution. Cinacalcet is approximately 93% to 97% bound to plasma proteins. The ratio of blood cinacalcet concentration to plasma cinacalcet concentration is 0.8 at a blood cinacalcet concentration of 10 ng/mL.

After oral administration of cinacalcet, Cmax is achieved in approximately 2 to 6 hours. A food-effect study in healthy volunteers indicated that the Cmax and AUC were increased 82% and 68%, respectively, when cinacalcet was administered with a high-fat meal compared with fasting, Cmax and AUC of cinacalcet were increased 65% and 50%, respectively, when cinacalcet was administered with a low-fat meal compared with fasting.

For more Absorption, Distribution and Excretion (Complete) data for CINACALCET (6 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism and disposition of calcimimetic agent cinacalcet HCl was examined after a single oral administration to mice, rats, monkeys, and human volunteers. ... The primary routes of metabolism of cinacalcet were N-dealkylation leading to carboxylic acid derivatives (excreted in urine as glycine conjugates) and oxidation of naphthalene ring to form dihydrodiols (excreted in urine and bile as glucuronide conjugates). The plasma radioactivity in both animals and humans was primarily composed of carboxylic acid metabolites and dihydrodiol glucuronides, with <1% circulating radioactivity accounting for the unchanged cinacalcet. Overall, the circulating and excreted metabolite profile of cinacalcet in humans was qualitatively similar to that observed in preclinical animal models.

Cinacalcet is metabolized by multiple cytochrome P-450 (CYP) isoenzymes, mainly CYP3A4, CYP2D6, and CYP1A2, and is a potent inhibitor of CYP2D6 in vitro.

Rapidly and extensively metabolized hepatically by multiple enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid which are further metabolized via beta-oxidation and glycine conjugations; the oxidative N-dealkylation process also generates metabolites that contains the naphthalene ring; and oxidation of the naphthalene ring on the parent drug to form dihydrodiols which are further conjugated with glucuronic aicd. The hydrocinnamic acid metabolite was shown to be inactive at concentrations up to 10 uM in a cell-based assay measuring calcium-receptor activation. The glucuronide conjugates formed after oxidation were shown to have a potency approximately 0.003 times that of cinacalcet in a cell-based assay measuring a calcimimetic response.

Associated Chemicals

Wikipedia

Kainic_acid

Drug Warnings

Studies in rats have shown that cinacalcet is excreted in the milk with a high milk-to-plasma ratio. It is not known whether this drug is excreted in human milk. Considering these data in rats and because many drugs are excreted in human milk and there is potential for clinically significant adverse reactions in infants, decide whether to discontinue nursing or to discontinue the drug, taking into account the importance of the drug to the lactating woman.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Cinacalcet decreases serum calcium concentrations, and therefore patients should be carefully monitored for the occurrence of hypocalcemia. Cinacalcet should not be initiated if the serum calcium concentration is below the lower limit of normal (8.4 mg/dL).

For more Drug Warnings (Complete) data for CINACALCET (10 total), please visit the HSDB record page.

Biological Half Life

The mean half life of cinacalcet is prolonged by 33% and 70% in patients with moderate and severe hepatic impairment, respectively.

terminal half-life: 30 to 40 hours

Use Classification

General Manufacturing Information

Interactions

Potential pharmacokinetic interaction (increased plasma cinacalcet concentrations) with potent CYP3A4 inhibitors (e.g. ketoconazole, erythromycin, itraconazole). Approximate 2.3-fold increase in cinacalcet exposure reported following concomitant administration of a single 90-mg dose of cinacalcet with ketoconazole (200 mg twice daily for 7 days). Cinacalcet dosage adjustment may be required and PTH and serum calcium concentrations should be closely monitored if a potent CYP3A4 inhibitor is initiated or discontinued.

Dates

Explore Compound Types